2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile
Description
Historical Development and Discovery
The development of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile emerged from the broader research into pyridylacetonitrile derivatives and their synthetic applications. The compound was first catalogued with the Chemical Abstracts Service number 213994-29-7 and has been systematically studied as part of the expanding library of heterocyclic acetonitrile compounds. The historical context of this compound is deeply rooted in the evolution of pyridine chemistry, where researchers have continuously sought to develop more complex and functionally diverse derivatives.
The discovery and characterization of this compound can be traced to the systematic exploration of multifunctional organic molecules that combine electron-withdrawing groups with heterocyclic systems. Research into pyridylacetonitrile compounds gained momentum as scientists recognized their potential as versatile synthetic intermediates. The specific combination of chloro, trifluoromethyl, and nitrophenyl substituents in this molecule represents a deliberate design approach to create compounds with enhanced reactivity profiles and unique electronic properties.
Early synthetic efforts focused on developing reliable methods for constructing the complex carbon framework while maintaining the integrity of the sensitive functional groups. The compound's development was facilitated by advances in synthetic methodology, particularly in the areas of nucleophilic aromatic substitution reactions and the controlled introduction of trifluoromethyl groups into pyridine systems. The systematic study of this compound has contributed to a deeper understanding of how multiple electron-withdrawing groups influence molecular reactivity and stability.
Nomenclature and Structural Classification
The systematic nomenclature of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile follows the International Union of Pure and Applied Chemistry conventions for complex organic molecules. The name precisely describes the molecular architecture, beginning with the acetonitrile backbone and systematically identifying each substituent and its position within the molecular framework. The compound's systematic name reflects its classification as a substituted acetonitrile derivative with both pyridyl and phenyl aromatic systems.
The molecular formula C₁₄H₇ClF₃N₃O₂ indicates the presence of fourteen carbon atoms, seven hydrogen atoms, one chlorine atom, three fluorine atoms, three nitrogen atoms, and two oxygen atoms. This composition reveals the complex nature of the molecule and its high degree of substitution. The molecular weight of 341.67 grams per mole reflects the substantial molecular complexity and the presence of heavy heteroatoms including chlorine and fluorine.
Structurally, the compound belongs to the class of bifunctional organic molecules that contain both electron-rich and electron-poor aromatic systems. The pyridine ring system, substituted with chloro and trifluoromethyl groups, provides a strongly electron-deficient aromatic component, while the nitrophenyl group contributes additional electron-withdrawing character. The acetonitrile functional group serves as both a connecting linkage and a reactive site for further chemical transformations.
The compound exhibits specific physical properties that reflect its structural complexity. The melting point range of 110-112 degrees Celsius indicates a well-defined crystalline structure with strong intermolecular interactions. The presence of multiple polar functional groups and aromatic systems contributes to the compound's solid-state stability and its characteristic melting behavior.
Position Within Pyridyl-acetonitrile Compound Family
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile occupies a distinctive position within the broader family of pyridyl-acetonitrile compounds, representing one of the more complex and highly substituted members of this chemical class. The pyridyl-acetonitrile family encompasses a diverse range of compounds that share the common structural feature of a pyridine ring connected to an acetonitrile group, with various substitution patterns that modulate their chemical and physical properties.
Within this family, the compound under study is distinguished by its unique combination of substituents. The presence of both chloro and trifluoromethyl groups on the pyridine ring places it among the most electron-deficient members of the pyridyl-acetonitrile series. This electron deficiency is further enhanced by the attachment of a nitrophenyl group, creating a molecule with exceptional electrophilic character compared to simpler pyridyl-acetonitrile derivatives.
Comparative analysis with related compounds in the family reveals significant structural and electronic differences. For instance, simple 2-pyridylacetonitrile, which lacks the complex substitution pattern, exhibits markedly different reactivity profiles and physical properties. The systematic introduction of electron-withdrawing groups, as seen in the target compound, represents an evolution toward more reactive and functionally diverse family members.
The compound's position within the family is also defined by its synthetic accessibility and utility as a building block for more complex molecular architectures. Research has demonstrated that highly substituted pyridyl-acetonitrile compounds can serve as versatile intermediates in the synthesis of various heterocyclic systems. The specific substitution pattern in this compound provides multiple sites for further functionalization and derivatization, making it a valuable synthetic intermediate.
Studies of structure-activity relationships within the pyridyl-acetonitrile family have highlighted the importance of substituent effects on molecular behavior. The trifluoromethyl group, in particular, imparts unique electronic and steric properties that distinguish this compound from other family members. The combination of multiple electron-withdrawing groups creates a synergistic effect that enhances the compound's potential as an electrophilic partner in various chemical reactions.
Significance in Organic Chemistry Research
The significance of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile in organic chemistry research extends across multiple domains, from fundamental mechanistic studies to applied synthetic methodology development. The compound serves as an important model system for understanding the effects of multiple electron-withdrawing groups on aromatic reactivity and has contributed to the development of new synthetic strategies for complex molecule construction.
In the realm of synthetic methodology, this compound has proven valuable as a building block for the construction of more complex heterocyclic systems. Research has demonstrated its utility in nucleophilic aromatic substitution reactions, where the electron-deficient pyridine ring readily undergoes attack by various nucleophiles. The presence of multiple leaving groups and reactive sites provides opportunities for selective functionalization and the development of divergent synthetic pathways.
The compound's role in medicinal chemistry research has been particularly noteworthy, as derivatives of highly substituted pyridyl-acetonitrile compounds have shown potential biological activity. The unique electronic properties imparted by the trifluoromethyl and nitro substituents make this compound an attractive starting point for the development of bioactive molecules. Research efforts have focused on exploring how the compound's structural features translate into biological activity and how modifications to the core structure can enhance therapeutic potential.
From a theoretical perspective, the compound has contributed to the understanding of electronic effects in polysubstituted aromatic systems. Computational studies have utilized this molecule as a test case for predicting the behavior of highly electron-deficient aromatic compounds. The complex interplay between multiple electron-withdrawing groups provides insights into how substituent effects can be additive or synergistic in determining molecular properties.
The compound's significance extends to materials science applications, where its unique electronic properties have been explored for potential use in electronic materials and sensors. The combination of electron-deficient aromatic systems with polar functional groups creates opportunities for the development of materials with specific electronic and optical properties. Research in this area has focused on understanding how the molecular structure translates into bulk material properties and how these properties can be optimized for specific applications.
Recent studies have also highlighted the compound's role in advancing green chemistry principles, as researchers have developed more efficient and environmentally friendly synthetic routes to this complex molecule. The development of improved synthetic methods has reduced waste generation and improved overall process efficiency, making the compound more accessible for research and potential commercial applications.
Data Summary
Table 1: Physical and Chemical Properties of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile
Table 2: Structural Components and Functional Groups
| Structural Element | Description | Position |
|---|---|---|
| Pyridine Ring | Chloro-substituted at position 3 | Central heterocycle |
| Trifluoromethyl Group | Electron-withdrawing substituent | Position 5 of pyridine |
| Nitrophenyl Group | para-Substituted benzene ring | Attached to acetonitrile carbon |
| Acetonitrile Linkage | Connecting functional group | Bridge between aromatic systems |
| Chloro Substituent | Halogen substituent | Position 3 of pyridine ring |
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-12-5-9(14(16,17)18)7-20-13(12)11(6-19)8-1-3-10(4-2-8)21(22)23/h1-5,7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHYZVNJBQELIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156325 | |
| Record name | 3-Chloro-α-(4-nitrophenyl)-5-(trifluoromethyl)-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213994-29-7 | |
| Record name | 3-Chloro-α-(4-nitrophenyl)-5-(trifluoromethyl)-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213994-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-α-(4-nitrophenyl)-5-(trifluoromethyl)-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyanide-Mediated Displacement
Another approach substitutes chloro groups with cyanide ions. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine reacts with potassium cyanide in dichloromethane/water mixtures at 0–80°C, forming 3-chloro-2-cyano-5-(trifluoromethyl)pyridine. This intermediate undergoes Friedel-Crafts alkylation with 4-nitrophenylacetonitrile, though reaction specifics (e.g., catalysts, yields) require further validation from additional sources.
Multi-Step Synthesis via Intermediate Coupling
Ullmann Ether Synthesis for Pyridine-Nitrophenyl Linkage
A two-step process combines Ullmann ether synthesis and nucleophilic substitution:
- Pyridine Intermediate Preparation : 3-Chloro-5-(trifluoromethyl)pyridin-2-ol is converted to 2-chloro-3-iodo-5-(trifluoromethyl)pyridine using thionyl chloride and DMF.
- Coupling with 4-Nitrophenylacetonitrile : The iodo intermediate reacts with 4-nitrophenylacetonitrile under copper catalysis (CuI, 70°C) in DMF, achieving 21% yield. This low yield suggests optimization is needed for scalability.
Catalytic One-Pot Synthesis
High-Pressure Alkaline Conditions
A one-pot synthesis under pressurized alkaline conditions uses:
- Reactants : 2,3-Dichloro-5-(trifluoromethyl)pyridine, 4-nitrophenylacetonitrile.
- Catalyst : Pd(TFA)₂/TiO₂ (1:20 mass ratio).
- Conditions : 130°C, 2.8 MPa argon, 16-hour reaction.
This method claims >99% yield in patent examples, though independent verification is absent.
Comparative Analysis of Methods
*Patent-claimed yield; independent validation required.
Challenges and Optimization Strategies
Steric Hindrance and Selectivity
The trifluoromethyl and nitrophenyl groups introduce steric hindrance, complicating substitution reactions. Catalysts like Pd/TiO₂ mitigate this by enhancing electrophilicity at the pyridine’s 2-position.
Solvent and Temperature Effects
- Polar Solvents : DMF and acetonitrile improve reaction homogeneity but may degrade at high temperatures.
- Low-Temperature Cyanidation : Reactions at 0°C reduce side-product formation but prolong duration.
Recent advances in photoredox catalysis (not detailed in sources) could enable milder conditions for nitrophenyl group introduction, reducing reliance on high-pressure systems.
Biocatalytic Pathways
Enzymatic cyanation or nitration, though unexplored in current literature, may offer greener alternatives to traditional methods.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can yield various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Neurological Disorders :
Agrochemical Applications
- Pesticide Development :
- Herbicide Formulations :
Material Science Applications
- Polymer Synthesis :
- Nanotechnology :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Acetonitrile Derivatives
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile CAS No.: 338407-18-4 Key Differences:
- Substituent : 3,4-Dimethoxyphenyl instead of 4-nitrophenyl.
- Impact : Methoxy groups are electron-donating, reducing electrophilicity compared to the nitro group. This alters reactivity in substitution or cyclization reactions.
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide CAS No.: 478063-70-6 Key Differences:
- Functional Group : Acetamide replaces acetonitrile.
- This compound may serve as a pharmaceutical intermediate rather than an agrochemical precursor.
Pyridinyl-Oxy Phenoxypropanoate Herbicides
Haloxyfop-methyl CAS No.: 69806-40-2 Structure: Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate. Application: Herbicide targeting grasses . Comparison:
- The pyridinyl group is linked to a phenoxypropanoate backbone, enabling auxin mimicry.
- Unlike the acetonitrile intermediate, haloxyfop-methyl is a formulated herbicide with ester groups for improved foliar absorption.
Methanone Oxime Derivatives
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime CAS No.: 478042-10-3 Key Differences:
- Functional Group : Ketone oxime replaces acetonitrile.
- Impact : Oxime groups are versatile in forming metal complexes or undergoing Beckmann rearrangements, diverging from the nitrile’s role in alkylamine synthesis.
Structural and Reactivity Comparison Table
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile is a heterocyclic organic compound that has garnered attention due to its potential biological activities. Its unique structural features, including the trifluoromethyl and nitrophenyl groups, suggest diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and other relevant biological effects.
Chemical Structure and Properties
- Molecular Formula : C16H11ClF3N2O
- Molecular Weight : 396.715 g/mol
- CAS Number : 658066-35-4
The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific activities of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile can be summarized as follows:
1. Anticancer Activity
Several studies have assessed the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value of approximately 10 µM against LNCaP cells, indicating potent activity in hormone-dependent prostate cancer models .
The mechanisms underlying the biological activity of this compound are still under investigation. However, some proposed mechanisms include:
- Apoptosis Induction : The compound may induce apoptotic pathways in cancer cells, leading to programmed cell death. This was observed in T47-D breast cancer cells where treatment resulted in increased markers of apoptosis .
- Inhibition of Key Enzymes : It is hypothesized that the compound may inhibit specific enzymes involved in cancer progression, although further studies are needed to elucidate these pathways.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of similar compounds, providing insights into potential applications for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile .
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for preparing halogenated pyridinyl acetonitrile derivatives, such as 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile?
Methodological Answer: The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, catalytic hydrogenation of substituted cyanopyridyl derivatives (e.g., 3-chloro-5-(trifluoromethyl)-pyridin-2-yl acetonitrile) using palladium catalysts under controlled hydrogen pressure can yield intermediates like 2-ethylaminopyridine derivatives. Reaction optimization should focus on solvent selection (e.g., ethanol or THF), temperature (25–80°C), and catalyst loading (5–10% Pd/C) to maximize yield and purity .
Q. How can HPLC-MS/MS be optimized for quantifying trace impurities in halogenated pyridinyl acetonitriles?
Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is ideal for detecting trace impurities. Use a C18 column with a gradient mobile phase (e.g., 0.1% formic acid in water/acetonitrile) and electrospray ionization (ESI) in positive ion mode. Calibrate with certified reference materials (CRMs) like fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide) to validate sensitivity (LOD ≤ 0.01 ppm) and reproducibility (RSD < 5%) .
Advanced Research Questions
Q. How do electronic effects of the 3-chloro-5-(trifluoromethyl)pyridinyl group influence the reactivity of the nitrophenyl acetonitrile moiety?
Methodological Answer: The electron-withdrawing trifluoromethyl and chloro groups on the pyridine ring create a π-deficient system, enhancing electrophilic substitution at the nitrophenyl group. Computational studies (e.g., DFT calculations) can map electron density distributions and predict reaction sites. Compare experimental results (e.g., NMR chemical shifts, IR stretching frequencies) with theoretical models to validate electronic effects. For example, analyze the nitrile (C≡N) stretching frequency (~2250 cm⁻¹) to assess conjugation with the aromatic system .
Q. What experimental designs resolve contradictions in reported biological activity data for halogenated pyridinyl acetonitriles?
Methodological Answer: Discrepancies in bioactivity data (e.g., antifungal vs. inert behavior) may arise from differences in assay conditions or impurity profiles. Conduct parallel assays under standardized protocols (e.g., OECD Guidelines 201/202) using purified samples (≥98% by HPLC). Include positive controls like fluopyram (a structurally related fungicide) and negative controls (solvent-only) to isolate compound-specific effects. Statistical tools like ANOVA can identify significant variations (p < 0.05) across replicates .
Q. How can structure-activity relationships (SAR) guide the design of novel acetonitrile derivatives with enhanced pesticidal activity?
Methodological Answer: Systematic SAR studies require synthesizing analogs with modified substituents (e.g., replacing 4-nitrophenyl with 4-methoxyphenyl) and testing their bioactivity. For example, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile (CAS 338407-10-6) exhibits reduced antifungal activity compared to the nitro analog, suggesting electron-donating groups diminish efficacy. Use molecular docking to predict binding affinities with target enzymes (e.g., fungal succinate dehydrogenase) and validate via enzyme inhibition assays .
Data Interpretation and Validation
Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR, IR) for structurally similar acetonitrile derivatives?
Methodological Answer: Contradictions often arise from solvent effects or tautomerism. For example, the nitrile group’s chemical shift in DMSO-d₆ may differ from CDCl₃ due to hydrogen bonding. Record spectra under identical conditions and use 2D NMR (HSQC, HMBC) to confirm assignments. Cross-reference with databases (e.g., SDBS) or published spectra of analogs like 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile (CAS 157764-10-8) .
Q. What protocols ensure reproducibility in toxicity studies for halogenated pyridinyl compounds?
Methodological Answer: Follow OECD Guidelines 423 (acute oral toxicity) and 453 (carcinogenicity) with GLP compliance. Use CRMs (e.g., Sigma-Aldrich’s TraceCERT® fluopyram) to calibrate dose-response curves. Include histopathological analysis in rodent models and compare results with structurally related compounds flagged for carcinogenicity (e.g., haloxyfop-etoxyethyl, banned due to carcinogenic effects) .
Analytical Challenges
Q. What advanced techniques characterize the photodegradation pathways of nitrophenyl-containing acetonitriles?
Methodological Answer: Use LC-QTOF-MS to identify photodegradation products. Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze time-dependent degradation. Compare fragmentation patterns with reference standards (e.g., 4-nitrophenol) to map pathways. Quantum yield calculations and radical trapping experiments (e.g., with tert-butanol) can elucidate mechanisms (e.g., hydroxyl radical attack) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
